An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold, combining a saturated piperidine ring with a pyridine ring, provides a unique framework for the development of novel therapeutic agents. The presence of a nitrile group offers a versatile chemical handle for further functionalization, allowing for the exploration of a wide range of chemical space. This guide provides a comprehensive overview of the chemical and physical properties, synthetic strategies, and potential applications of this promising molecule.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1219022-67-9 | [1] |
| Molecular Formula | C₉H₉N₃ | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Structure:
Caption: Chemical structure of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.
Synthesis and Reactivity
The synthesis of the 5,6,7,8-tetrahydro-1,5-naphthyridine core can be approached through several established methodologies for constructing fused pyridine ring systems. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
Synthetic Strategies
Common strategies for the synthesis of the 1,5-naphthyridine scaffold include the Friedländer annulation, Skraup synthesis, and transition metal-catalyzed cross-coupling reactions followed by cyclization.[3][4]
-
Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the target molecule, a suitably substituted 3-aminopyridine derivative could be reacted with a cyclic ketone, followed by dehydrogenation and introduction of the nitrile group.[3][5]
-
Skraup Synthesis: A modification of the Skraup reaction, which traditionally synthesizes quinolines, can be adapted for 1,5-naphthyridines using a 3-aminopyridine as the starting material.[3]
-
Palladium-Catalyzed C-N Coupling: A modern approach involves the intramolecular palladium-catalyzed Buchwald-Hartwig amination. This strategy would typically involve the synthesis of a vinylpyridine precursor containing a tethered amine, which then undergoes cyclization to form the tetrahydronaphthyridine ring. This method offers high modularity and control over the substitution pattern.
Caption: Generalized workflow for the synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.
Reactivity
The reactivity of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is characterized by the individual reactivities of its constituent functional groups:
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
Piperidine Ring: The secondary amine in the piperidine ring is nucleophilic and can be acylated, alkylated, or participate in other standard amine reactions.
-
Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This allows for extensive derivatization of the molecule at the 2-position.
Spectral Characterization
While a publicly available, comprehensive set of spectral data for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is not available, chemical supplier BLDpharm indicates the availability of NMR, HPLC, and LC-MS data upon request.[2] Researchers are encouraged to contact such suppliers to obtain a Certificate of Analysis for detailed analytical data.
Predicted Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, as well as multiplets for the methylene protons of the tetrahydro- portion of the piperidine ring. A signal for the N-H proton of the piperidine ring would also be expected, which may be broad and its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons of the pyridine ring, the nitrile carbon, and the aliphatic carbons of the piperidine ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and N-H stretching for the secondary amine.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN.
Applications in Drug Discovery
The tetrahydronaphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile attractive candidates for drug discovery programs.
The introduction of a nitrogen atom into the aromatic ring, as seen in the naphthyridine core, can significantly alter the pharmacological and pharmacokinetic properties of a molecule compared to its carbocyclic analogues. This can lead to improved target selectivity, reduced off-target effects, and better metabolic stability.[6]
While specific biological activities for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile are not extensively documented in publicly available literature, the broader class of tetrahydronaphthyridines has shown promise in various therapeutic areas. For example, related structures have been investigated as potent and selective inhibitors of various enzymes and receptors. The nitrile group can act as a key pharmacophoric element or as a precursor for other functional groups that can interact with biological targets.
Safety and Handling
According to the hazard classifications from notified C&L, 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is associated with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning (H302 + H312 + H332)[1]
-
Skin Irritation: Warning (H315)[1]
-
Eye Irritation: Warning (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Warning (H336)[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile represents a valuable building block for the synthesis of novel, biologically active compounds. Its unique structural features and the versatility of the nitrile group provide a solid foundation for the development of new therapeutic agents. While a complete experimental dataset for its physicochemical and spectral properties is not yet publicly available, this guide provides a comprehensive overview based on existing knowledge of related compounds and information from chemical suppliers. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
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ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry. [Link]
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